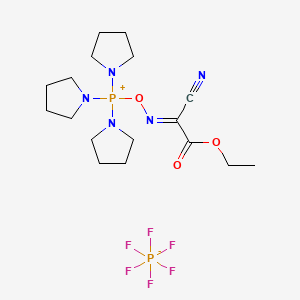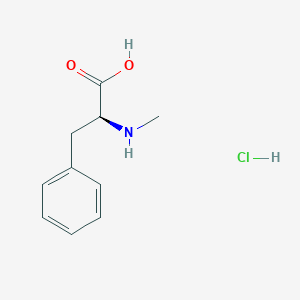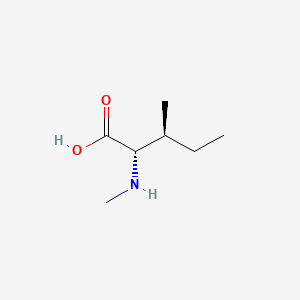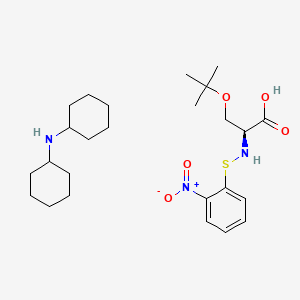
(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride
Overview
Description
(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride, or (R)-M2ANP, is a chemical compound with a wide range of applications in scientific research. It is a chiral compound, meaning it has a non-superimposable mirror image, and is composed of both a hydrophobic and hydrophilic component. It has been used in a variety of research studies, including those related to the synthesis of drugs, the study of biochemical and physiological effects, and the development of new methods for laboratory experiments.
Scientific Research Applications
Synthesis and Biological Evaluation
(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride and its derivatives are primarily used in the synthesis of various compounds with potential biological activities. For instance, Werbel et al. (1986) synthesized a series of related compounds from substituted 1-phenyl-2-propanones and found them to exhibit significant antimalarial activity against various strains of Plasmodium in mice, indicating potential applications in malaria treatment (Werbel et al., 1986).
Similarly, Mete et al. (2007) synthesized 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which showed potential as potent cytotoxic agents, highlighting their relevance in the development of cancer therapies (Mete et al., 2007).
Asymmetric Synthesis and Drug Development
The compound and its derivatives are also pivotal in asymmetric synthesis and drug development. Dong et al. (2009) reported on the synthesis and bioactivities of Danshensu derivatives designed to improve chemical stability and liposolubility, potentially serving as drug candidates for anti-myocardial ischemia therapy (Dong et al., 2009).
Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols, evaluating them for immunosuppressive effects, indicating their potential application in organ transplantation (Kiuchi et al., 2000).
Chemical Analysis and Environmental Applications
In the realm of chemical analysis and environmental science, Watanabe et al. (2002) developed an enzyme-linked immunosorbent assay for the detection of fenitrothion, a pesticide, showcasing the role of the compound in environmental monitoring and safety (Watanabe et al., 2002).
Additionally, Bhushan et al. (2000) isolated a microorganism capable of utilizing 3-methyl-4-nitrophenol, a pesticide breakdown product, for bioremediation purposes, indicating the compound's utility in environmental cleanup and pollution reduction (Bhushan et al., 2000).
Mechanism of Action
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHMRXRBXYHLRA-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

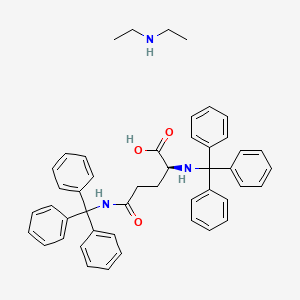
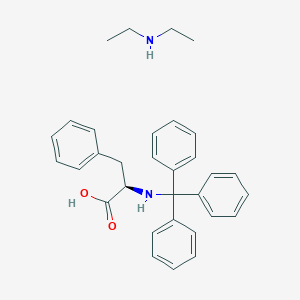
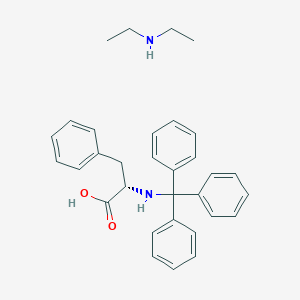
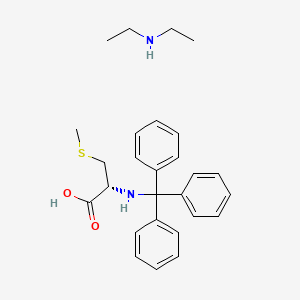

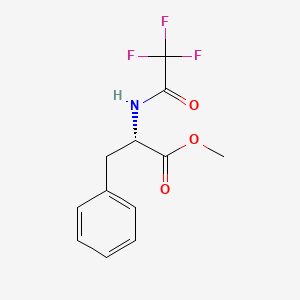
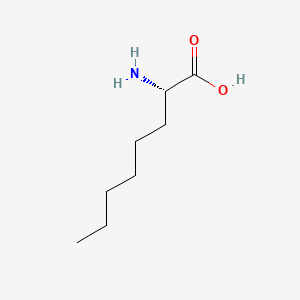

![1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B612942.png)
